(2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester
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Overview
Description
(2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two benzyloxy groups attached to a phenyl ring, and a dihydroxy-propionic acid methyl ester moiety. The stereochemistry of the compound, indicated by the (2R,3R) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of benzyloxy groups through benzylation reactions. The final steps often involve esterification and purification processes to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield benzyloxy-ketones, while reduction of the ester group may produce benzyloxy-alcohols.
Scientific Research Applications
(2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester exerts its effects is largely dependent on its interaction with molecular targets. The compound’s stereochemistry allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-3-(3,4-Dimethoxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester
- (2R,3R)-3-(3,4-Dihydroxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester
Uniqueness
Compared to similar compounds, (2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester is unique due to the presence of benzyloxy groups, which can significantly alter its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
methyl (2R,3R)-3-[3,4-bis(phenylmethoxy)phenyl]-2,3-dihydroxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-28-24(27)23(26)22(25)19-12-13-20(29-15-17-8-4-2-5-9-17)21(14-19)30-16-18-10-6-3-7-11-18/h2-14,22-23,25-26H,15-16H2,1H3/t22-,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHNPJQJVNNUTB-DHIUTWEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@@H](C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650638 |
Source
|
Record name | Methyl (2R,3R)-3-[3,4-bis(benzyloxy)phenyl]-2,3-dihydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197244-11-4 |
Source
|
Record name | Methyl (2R,3R)-3-[3,4-bis(benzyloxy)phenyl]-2,3-dihydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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